3-[(3S,4R)-4-(4-Fluoro-phenyl)-pyrrolidin-3-YL]-1H-pyrazole dihydrochloride 3-[(3S,4R)-4-(4-Fluoro-phenyl)-pyrrolidin-3-YL]-1H-pyrazole dihydrochloride
Brand Name: Vulcanchem
CAS No.: 1217731-62-8
VCID: VC2647495
InChI: InChI=1S/C13H14FN3.2ClH/c14-10-3-1-9(2-4-10)11-7-15-8-12(11)13-5-6-16-17-13;;/h1-6,11-12,15H,7-8H2,(H,16,17);2*1H/t11-,12+;;/m0../s1
SMILES: C1C(C(CN1)C2=CC=NN2)C3=CC=C(C=C3)F.Cl.Cl
Molecular Formula: C13H16Cl2FN3
Molecular Weight: 304.19 g/mol

3-[(3S,4R)-4-(4-Fluoro-phenyl)-pyrrolidin-3-YL]-1H-pyrazole dihydrochloride

CAS No.: 1217731-62-8

Cat. No.: VC2647495

Molecular Formula: C13H16Cl2FN3

Molecular Weight: 304.19 g/mol

* For research use only. Not for human or veterinary use.

3-[(3S,4R)-4-(4-Fluoro-phenyl)-pyrrolidin-3-YL]-1H-pyrazole dihydrochloride - 1217731-62-8

Specification

CAS No. 1217731-62-8
Molecular Formula C13H16Cl2FN3
Molecular Weight 304.19 g/mol
IUPAC Name 5-[(3S,4R)-4-(4-fluorophenyl)pyrrolidin-3-yl]-1H-pyrazole;dihydrochloride
Standard InChI InChI=1S/C13H14FN3.2ClH/c14-10-3-1-9(2-4-10)11-7-15-8-12(11)13-5-6-16-17-13;;/h1-6,11-12,15H,7-8H2,(H,16,17);2*1H/t11-,12+;;/m0../s1
Standard InChI Key XBBDZYBMPRMHFX-UVDYRLMLSA-N
Isomeric SMILES C1[C@H]([C@@H](CN1)C2=CC=NN2)C3=CC=C(C=C3)F.Cl.Cl
SMILES C1C(C(CN1)C2=CC=NN2)C3=CC=C(C=C3)F.Cl.Cl
Canonical SMILES C1C(C(CN1)C2=CC=NN2)C3=CC=C(C=C3)F.Cl.Cl

Introduction

Chemical Structure and Properties

Molecular Structure

The compound consists of a pyrazole ring connected to a pyrrolidine ring with specific stereochemistry at the 3 and 4 positions. The 4-position of the pyrrolidine ring is substituted with a 4-fluorophenyl group. The dihydrochloride salt form enhances its stability and solubility in aqueous solutions, making it more suitable for various research applications.

Physical and Chemical Properties

The compound exhibits the following key properties that define its chemical identity and behavior:

Table 1: Physical and Chemical Properties of 3-[(3S,4R)-4-(4-Fluoro-phenyl)-pyrrolidin-3-YL]-1H-pyrazole dihydrochloride

PropertyValue
CAS Number1217731-62-8
Molecular FormulaC13H16Cl2FN3
Molecular Weight304.19 g/mol
IUPAC Name5-[(3S,4R)-4-(4-fluorophenyl)pyrrolidin-3-yl]-1H-pyrazole;dihydrochloride
Physical StateSolid (typical for similar compounds)
PubChem Compound ID46737182

The stereochemistry of this compound is particularly noteworthy, as the specific spatial arrangement of atoms at the 3 and 4 positions of the pyrrolidine ring can significantly influence its binding characteristics and potential biological activities.

Chemical Identifiers

Identifier TypeValue
Standard InChIInChI=1S/C13H14FN3.2ClH/c14-10-3-1-9(2-4-10)11-7-15-8-12(11)13-5-6-16-17-13;;/h1-6,11-12,15H,7-8H2,(H,16,17);2*1H/t11-,12+;;/m0../s1
Standard InChIKeyXBBDZYBMPRMHFX-UVDYRLMLSA-N
Isomeric SMILESC1C@HC3=CC=C(C=C3)F.Cl.Cl
Canonical SMILESC1C(C(CN1)C2=CC=NN2)C3=CC=C(C=C3)F.Cl.Cl

These identifiers are essential for unambiguous identification of the compound in chemical databases and literature.

Structural Relationship to Similar Compounds

Comparison with Related Structures

3-[(3S,4R)-4-(4-Fluoro-phenyl)-pyrrolidin-3-YL]-1H-pyrazole dihydrochloride shares structural similarities with several related compounds, including the non-salt form and compounds with similar core structures but different substituents.

Table 3: Comparison with Structurally Related Compounds

CompoundSimilaritiesDifferences
3-(4-fluorophenyl)-4-(pyrrolidin-3-yl)-1H-pyrazoleContains fluorophenyl, pyrrolidine, and pyrazole moietiesLacks specific stereochemistry designation; not in salt form
1-((3s,4r)-4-(3-fluorophenyl)-1-(2-methoxyethyl)pyrrolidin-3-yl) derivativesSimilar core structure with (3S,4R) stereochemistryContains additional functional groups; fluorine at different position on phenyl ring

The core structure shares features with compounds investigated for TrkA kinase inhibition, suggesting potential for similar biochemical interactions .

Synthesis and Preparation

Purification Methods

Purification of 3-[(3S,4R)-4-(4-Fluoro-phenyl)-pyrrolidin-3-YL]-1H-pyrazole dihydrochloride would typically employ standard techniques used for similar pyrrolidine derivatives:

  • Column chromatography with appropriate solvent systems

  • Recrystallization from suitable solvents

  • Formation of the dihydrochloride salt to exploit solubility differences

  • High-performance liquid chromatography (HPLC) for analytical-grade purity

The dihydrochloride salt formation likely involves treating the free base with hydrochloric acid in an appropriate solvent system, followed by isolation of the precipitated salt.

Structural ElementPotential Research Application
Pyrazole moietyInvestigation of interactions with targets known to bind pyrazole-containing compounds
Pyrrolidine with (3S,4R) stereochemistryExploration of stereochemical requirements for biological activity
4-Fluorophenyl groupStudy of halogen bonding interactions and metabolic stability
Dihydrochloride salt formInvestigation of solubility effects on bioavailability

While specific biological activity data for this exact compound is limited in the available literature, compounds containing similar structural elements have shown diverse biological activities.

Analytical Characterization Methods

Spectroscopic Analysis

The structure of 3-[(3S,4R)-4-(4-Fluoro-phenyl)-pyrrolidin-3-YL]-1H-pyrazole dihydrochloride can be confirmed and characterized using various spectroscopic techniques:

Table 5: Spectroscopic Methods for Compound Characterization

Analytical MethodInformation Provided
Nuclear Magnetic Resonance (NMR)Structural confirmation, stereochemical assignment
Mass Spectrometry (MS)Molecular weight verification, fragmentation pattern
Infrared Spectroscopy (IR)Functional group identification
X-ray CrystallographyAbsolute stereochemical configuration

These complementary techniques would provide comprehensive structural characterization essential for confirming the identity and purity of the compound.

Chromatographic Analysis

Chromatographic methods suitable for analysis of 3-[(3S,4R)-4-(4-Fluoro-phenyl)-pyrrolidin-3-YL]-1H-pyrazole dihydrochloride include:

  • High-Performance Liquid Chromatography (HPLC) with appropriate columns

  • Ultra-Performance Liquid Chromatography (UPLC) for enhanced resolution

  • Chiral chromatography to confirm stereochemical purity

  • Thin-Layer Chromatography (TLC) for reaction monitoring and initial purity assessment

These methods are essential for assessing compound purity and monitoring synthetic progress.

Future Research Directions

Areas for Further Investigation

Several promising research directions could expand our understanding of 3-[(3S,4R)-4-(4-Fluoro-phenyl)-pyrrolidin-3-YL]-1H-pyrazole dihydrochloride:

  • Comprehensive pharmacological profiling against diverse biological targets

  • Development of more efficient stereoselective synthetic routes

  • Systematic structure-activity relationship studies through strategic modification

  • Investigation of specific biological mechanisms and potential therapeutic applications

  • Development of novel analytical methods for detection and quantification

Each of these directions would contribute valuable information about this compound's properties and potential utility.

Challenges and Opportunities

The complex structure of this compound presents both challenges and opportunities:

Challenges:

  • Achieving stereoselective synthesis of the (3S,4R) configuration efficiently

  • Limited publicly available data on specific biological activities

  • Potential stability issues under certain experimental conditions

Opportunities:

  • Unique three-dimensional structure for exploring novel binding interactions

  • Potential as a scaffold for developing more complex bioactive molecules

  • Applications in understanding stereochemical requirements of biological targets

Further investigation could overcome these challenges while capitalizing on the opportunities presented by this structurally distinct compound.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator